molecular formula C16H18FN3O4 B14918838 methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B14918838
M. Wt: 335.33 g/mol
InChI Key: JHFGXVRWJXWDKA-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxyethylamino group, and a pyrazolyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives to form the pyrazole ring.

    Esterification: The final step involves the esterification of the pyrazole derivative with acetic acid or its derivatives to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-4-(1-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

Methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the hydroxyethylamino group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C16H18FN3O4

Molecular Weight

335.33 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C16H18FN3O4/c1-10(18-7-8-21)15-13(9-14(22)24-2)19-20(16(15)23)12-5-3-11(17)4-6-12/h3-6,19,21H,7-9H2,1-2H3

InChI Key

JHFGXVRWJXWDKA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NN(C1=O)C2=CC=C(C=C2)F)CC(=O)OC

Origin of Product

United States

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